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Abstract
Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry,

appearing in numerous pharmacologically active compounds. A critical, yet often nuanced,

aspect of their chemical behavior is prototropic tautomerism, specifically the keto-enol

equilibrium between the quinolin-2(1H)-one (lactam) and 2-hydroxyquinoline (lactim) forms.

The position of this equilibrium profoundly influences the molecule's physicochemical

properties, including hydrogen bonding capacity, polarity, and three-dimensional shape.

Consequently, it dictates how the molecule interacts with biological targets. This technical guide

provides a comprehensive examination of the tautomerism in quinolin-2(1H)-one systems,

presenting quantitative data, detailed experimental and computational protocols for

characterization, and the key factors that govern the tautomeric preference.

The Tautomeric Equilibrium: A Fundamental
Overview
The keto-enol tautomerism of the quinolin-2-one core involves the migration of a proton

between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a shift in the

position of a double bond.[1] The two primary tautomers are:
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Keto (Lactam) Form: Quinolin-2(1H)-one

Enol (Lactim) Form: 2-Hydroxyquinoline

Extensive spectroscopic and computational studies have demonstrated that the equilibrium

overwhelmingly favors the keto (lactam) form in the solid state and in most solvents.[2][3] This

preference is largely attributed to the superior thermodynamic stability of the cyclic amide

(lactam) group compared to the iminol (lactim) group of the enol form.[3]
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Keto Form (Lactam) Enol Form (Lactim)

Quinolin-2(1H)-one
(Predominant)

2-Hydroxyquinoline
(Minor)

 H⁺ Transfer

Influencing Factors

Keto <=> Enol
Equilibrium

Solvent Polarity

 Polar solvents stabilize
 the more polar keto form 

Substituent Effects
(Electronic & Steric)

 EWGs/EDGs can alter
 relative stabilities 

Hydrogen Bonding
(Intra- & Intermolecular)

 Dimerization of keto form
 provides stability 

Aromaticity

 Reduced aromaticity contributes
 to tautomerization 
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Experimental & Computational Workflow
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(Dissolution in appropriate solvent)
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Data Analysis
(Peak integration, spectral shifts,
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Equilibrium Position
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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